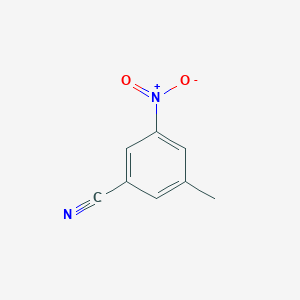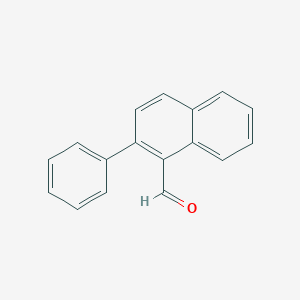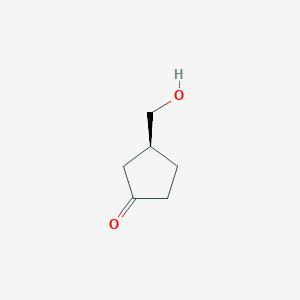
(S)-3-(Hydroxymethyl)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-3-(Hydroxymethyl)cyclopentanone” is a chemical compound with the molecular formula C6H10O2 . It is also known by other names such as “3-(Hydroxymethyl)cyclopentanone” and "Cyclopentanone, 3-(hydroxymethyl)-, (S)-" . The compound has a molecular weight of 114.14 g/mol .
Synthesis Analysis
The synthesis of cycloalkanes, including compounds like “(S)-3-(Hydroxymethyl)cyclopentanone”, has been a subject of research. For instance, high-density jet fuel range cycloalkanes were synthesized in high yields (~80%) by solvent-free aldol condensation of cyclopentanone and furfural followed by hydrodeoxygenation (HDO) .
Molecular Structure Analysis
The molecular structure of “(S)-3-(Hydroxymethyl)cyclopentanone” can be represented by the InChI string: InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 . The compound has a defined atom stereocenter count of 1 .
Physical And Chemical Properties Analysis
“(S)-3-(Hydroxymethyl)cyclopentanone” has a molecular weight of 114.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .
科学的研究の応用
Biomass Conversion to Valuable Chemicals
(S)-3-(Hydroxymethyl)cyclopentanone and its derivatives are pivotal in converting biomass-derived compounds like furfural and 5-(hydroxymethyl)furfural into cyclopentanones, which are crucial intermediates for synthesizing a diverse range of compounds with commercial potential. This conversion is significant for developing sustainable and environmentally friendly chemical processes. Research has focused on improving the scalability, selectivity, environmental footprint, and cost-competitiveness of these processes through the development of efficient, inexpensive, and recyclable heterogeneous catalysts that operate under mild conditions while providing excellent yields (Dutta & Bhat, 2021).
Synthesis of Chiral Compounds
Studies have also explored the synthesis of chiral (S)-3-(Hydroxymethyl)cyclopentanone derivatives, which are valuable in organic synthesis and pharmaceutical research. These chiral compounds serve as building blocks for creating complex molecules with potential therapeutic applications. An efficient and practical synthesis method involves asymmetric alkylation and intramolecular cyclopropanation as key steps, highlighting the versatility of (S)-3-(Hydroxymethyl)cyclopentanone in synthesizing biologically relevant molecules (Palucki et al., 2002).
Biotransformations Using Microbial Enzymes
Microbial enzymes have been employed for the stereoselective hydroxylation of cyclopentanone derivatives, demonstrating the potential of biocatalysis in modifying (S)-3-(Hydroxymethyl)cyclopentanone and related structures. This approach leverages the selectivity of microbial enzymes to introduce functional groups at specific positions on the cyclopentanone ring, opening up pathways for the synthesis of complex organic molecules (Iwaki et al., 2002).
Development of Renewable Fuels
The conversion of biomass-derived compounds into (S)-3-(Hydroxymethyl)cyclopentanone serves as a stepping stone for the synthesis of renewable fuels. These transformations are crucial for creating sustainable alternatives to fossil fuels, with research focusing on optimizing reaction conditions and catalysts to maximize yields and reduce environmental impact (Wang et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, cyclopentanone, indicates that it is flammable and causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
将来の方向性
The catalytic transformation of biomass-based furan compounds (furfural and HMF) for the synthesis of organic chemicals, including “(S)-3-(Hydroxymethyl)cyclopentanone”, is an important way to utilize renewable biomass resources . Future research may focus on improving the scalability, selectivity, environmental footprint, and cost competitiveness of the process .
特性
IUPAC Name |
(3S)-3-(hydroxymethyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJASYMJNCZKF-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Hydroxymethyl)cyclopentanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)
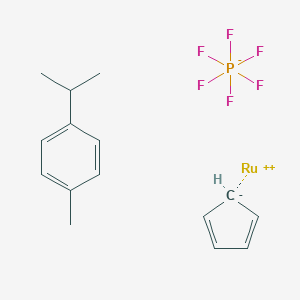
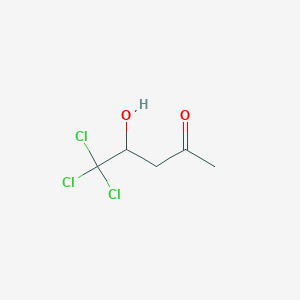
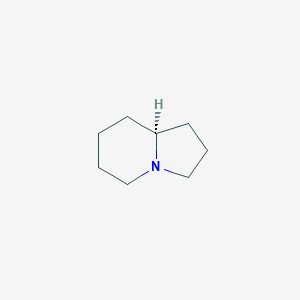
![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)
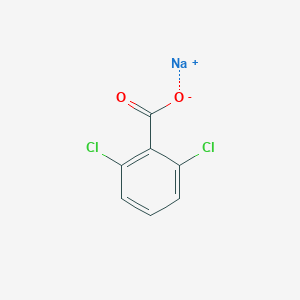
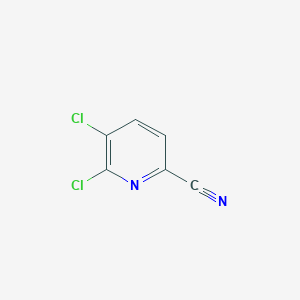
![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)
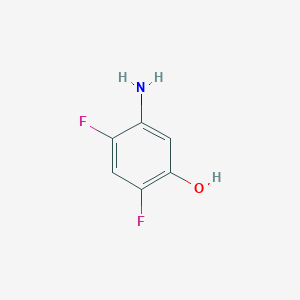
![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
